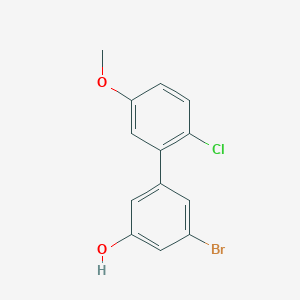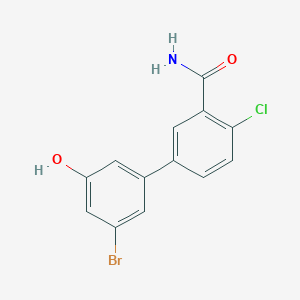
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) is a chemical compound used in research laboratories and in a variety of industrial applications. It is a halogenated aromatic compound, which is composed of a phenol group and a halogen, in this case bromine, attached to the benzene ring. The presence of the fluorine atom in the compound makes it more stable and resistant to oxidation. This compound has a wide range of applications in research, as well as in industrial processes.
Applications De Recherche Scientifique
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in the synthesis of other organic compounds, such as aldehydes and ketones. In addition, it has been used in the synthesis of heterocyclic compounds, such as quinolines and indoles.
Mécanisme D'action
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) is a halogenated aromatic compound, which is composed of a phenol group and a halogen, in this case bromine, attached to the benzene ring. The presence of the fluorine atom in the compound makes it more stable and resistant to oxidation. The mechanism of action of this compound is based on the fact that the bromine atom is electron-withdrawing and the fluorine atom is electron-donating. As a result, the compound has an increased stability and a decreased reactivity.
Biochemical and Physiological Effects
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmission. It has also been found to be a potent inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, it has been found to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its stability, which makes it ideal for use in a variety of research applications. In addition, it is relatively non-toxic, making it safe to handle and use in the laboratory. However, it is important to note that this compound is not water soluble and must be used in an organic solvent.
Orientations Futures
The use of 3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has a wide range of potential applications in the future. One potential application is in the synthesis of new pharmaceuticals, as the compound has been shown to be an inhibitor of several important enzymes. In addition, the compound has potential applications in the synthesis of new dyes and pigments, as well as in the synthesis of new pesticides. Finally, the compound could be used in the synthesis of new heterocyclic compounds, such as quinolines and indoles.
Méthodes De Synthèse
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) can be synthesized in two different ways. The first method involves the reaction of 3-bromophenol with 3-fluorophenol in the presence of a strong base, such as sodium hydroxide. This reaction produces the desired compound in a yield of approximately 95%. The second method involves the reaction of 3-bromophenol with 3-fluorobenzaldehyde in the presence of a strong base, such as sodium hydroxide. This reaction also produces the desired compound in a yield of approximately 95%.
Propriétés
IUPAC Name |
methyl 4-(3-bromo-5-hydroxyphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c1-19-14(18)12-3-2-8(6-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCDFCSTNVUNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686460 |
Source


|
| Record name | Methyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261976-86-6 |
Source


|
| Record name | Methyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

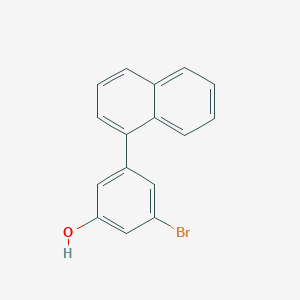
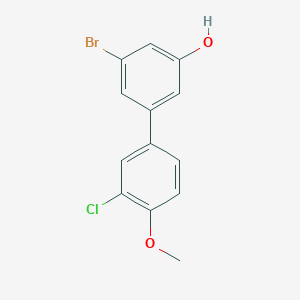
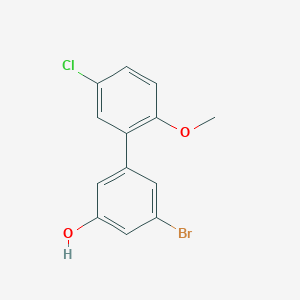


![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
